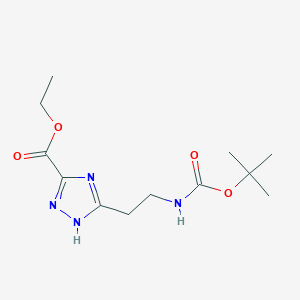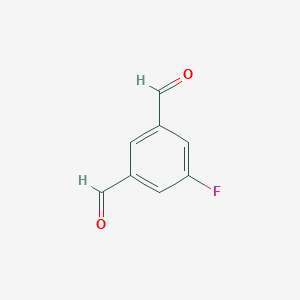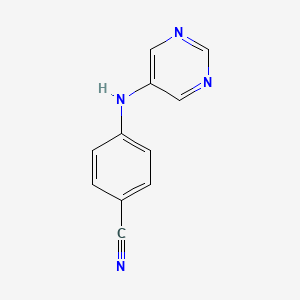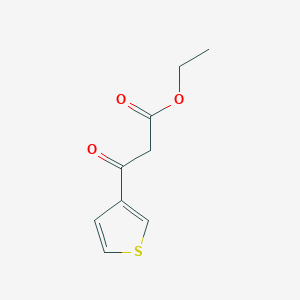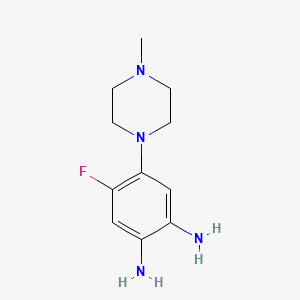
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Vue d'ensemble
Description
“4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C11H17FN4 . It belongs to the class of organic compounds known as phenylpiperazines . This compound exhibits intriguing properties that allow for diverse applications in various fields of study.
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes precursors such as 1-amino-2-nitro, 4,5-Difluoro-2, methylpiperazine, and 5-Chloro-4-fluo . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring bound to a phenyl group . The molecular weight is 224.27800, and the exact mass is 224.14400 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The compound can be linked together by means of an efficient CDI-mediated coupling reaction in DMF .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.27800, and a molecular formula of C11H17FN4 . The exact mass is 224.14400, and the LogP is 1.90720 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Chemistry : 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is utilized in the synthesis of various heterocyclic compounds. For instance, it's used in creating 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, demonstrating its utility in the synthesis of complex organic molecules (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
- Spectroscopic Studies : This compound has been the subject of spectroscopic characterization, providing insights into its molecular structure and behavior. Studies include single-crystal X-ray analysis and vibrational spectroscopy, offering valuable information for researchers in the field of material science (Al-Harthy et al., 2019).
Medicinal Chemistry and Drug Design
- Antimicrobial Properties : Research has explored the antimicrobial potential of derivatives of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine. For instance, compounds synthesized using this chemical have shown promising results against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
- DNA Binding Studies : The compound has been used in the synthesis of novel DNA ligands, contributing to the understanding of DNA interactions, which is crucial in the development of new therapeutic agents (Clark, Kelly, Martin, White, & Lobachevsky, 1998).
Crystallography and Material Science
- Crystal Structure Analysis : The chemical has been utilized in crystallography studies to analyze molecular and crystal structures. These studies are significant for understanding the properties of materials and their potential applications (Kavitha et al., 2013).
- Development of Polyimides : Research involving the synthesis of soluble fluoro-polyimides, which are crucial in the development of high-performance materials, has featured this compound. These studies contribute to advancements in material science, particularly in creating polymers with specific desirable properties (Xie et al., 2001).
Propriétés
IUPAC Name |
4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMLNGJMVMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443107 | |
| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
CAS RN |
174468-55-4 | |
| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)
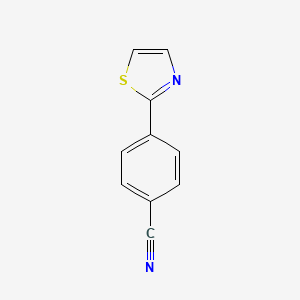
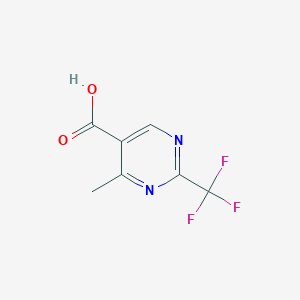
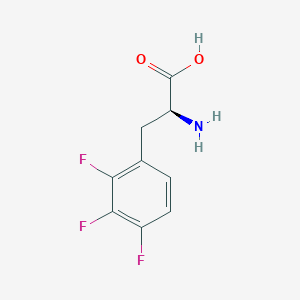
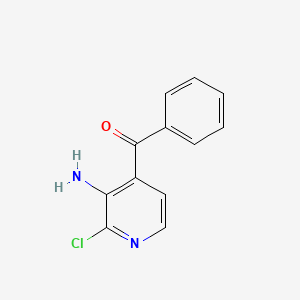
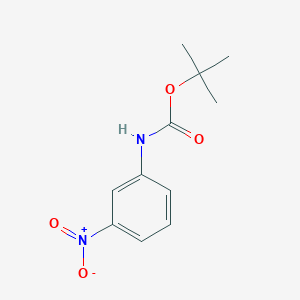
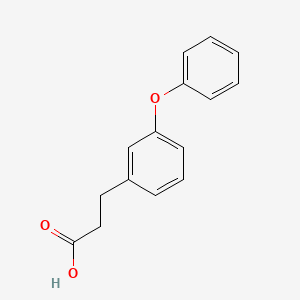
![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
